

ethyl nonadecanoate physical properties

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Compound of Interest

Compound Name: Ethyl nonadecanoate

Cat. No.: B101110

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An In-depth Technical Guide to the Physical Properties of **Ethyl Nonadecanoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nonadecanoate (CAS 18281-04-4), the ethyl ester of nonadecanoic acid, is a long-chain fatty acid ester.^[1] Its chemical formula is C₂₁H₄₂O₂.^[1]^[2] This compound is of interest in various scientific fields, including lipid metabolism research and as a component in the formulation of fragrances, cosmetics, and flavorings.^[2] In the context of drug development, long-chain fatty acid esters are studied for their potential roles in biological systems and as components of delivery systems. An accurate understanding of its physical properties is crucial for its application in research and development.

Core Physical Properties

The physical characteristics of **ethyl nonadecanoate** are essential for its handling, formulation, and application. These properties have been determined through various analytical techniques and are summarized below.

Data Presentation

The quantitative physical properties of **ethyl nonadecanoate** are presented in Table 1 for ease of reference and comparison.

Property	Value	Source(s)
Molecular Formula	C21H42O2	[1][2][3]
Molecular Weight	326.56 g/mol	[3][4][5]
CAS Number	18281-04-4	[1][2][3]
Appearance	White or colorless to light yellow solid/lump	[2]
Melting Point	33 - 36 °C	[2]
Boiling Point	359.10 °C (estimated)	
Water Solubility	0.0001161 mg/L at 25 °C (estimated)	
Purity	≥ 96% to >99% (GC)	[2][3]

Experimental Protocols

The determination of the physical properties of fatty acid esters like **ethyl nonadecanoate** involves specific and standardized experimental methodologies. Below are detailed protocols for key experiments.

Determination of Melting Point (Capillary Method)

The capillary method is a common technique for determining the melting point of a crystalline solid.

- Principle: A small, powdered sample of the substance is heated in a capillary tube, and the temperature range over which it melts is observed.
- Apparatus:
 - Melting point apparatus with a heating block and thermometer/temperature probe.
 - Capillary tubes (sealed at one end).
 - Sample pulverizing tool (e.g., mortar and pestle).

- Procedure:
 - A small amount of dry **ethyl nonadecanoate** is finely powdered.
 - The open end of a capillary tube is tapped into the powder, forcing a small amount of the sample into the tube.
 - The tube is inverted and tapped gently to pack the sample into the sealed end, creating a column of 2-4 mm in height.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
 - The temperature at which the first drop of liquid appears is recorded as the onset of melting.
 - The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.
 - The melting point is reported as a range between these two temperatures.

Determination of Boiling Point (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis can be used to estimate the boiling points of pure substances with low volatility.

- Principle: TGA measures the change in mass of a sample as a function of temperature. The temperature at which rapid mass loss occurs due to vaporization can be correlated with the boiling point.
- Apparatus:
 - Thermogravimetric Analyzer (TGA).
 - Sample pans (e.g., aluminum or platinum).

- Inert gas supply (e.g., nitrogen).
- Procedure:
 - A small, accurately weighed sample of **ethyl nonadecanoate** is placed in a TGA sample pan.
 - The sample is heated in the TGA furnace under a controlled, inert atmosphere.
 - The temperature is increased at a constant rate (e.g., 10 °C/min).
 - The mass of the sample is continuously monitored and recorded as a function of temperature.
 - The resulting TGA curve (mass vs. temperature) will show a sharp decrease in mass as the substance boils. The onset temperature of this mass loss is taken as the boiling point.

Determination of Density (Oscillating U-tube Densitometer)

This method provides highly accurate density measurements for liquids.

- Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.
- Apparatus:
 - Digital densitometer with an oscillating U-tube.
 - Thermostatic control for the measurement cell.
 - Syringes for sample injection.
- Procedure:
 - The instrument is calibrated using two standards of known density (e.g., dry air and ultrapure water).

- The temperature of the measurement cell is set to the desired value (e.g., 40 °C, to ensure the sample is liquid) and allowed to stabilize.
- The molten **ethyl nonadecanoate** sample is injected into the U-tube, ensuring no air bubbles are present.
- The instrument measures the oscillation period and calculates the density of the sample.
- The measurement is repeated until a stable reading is obtained.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that is sensitive to the purity of a substance.

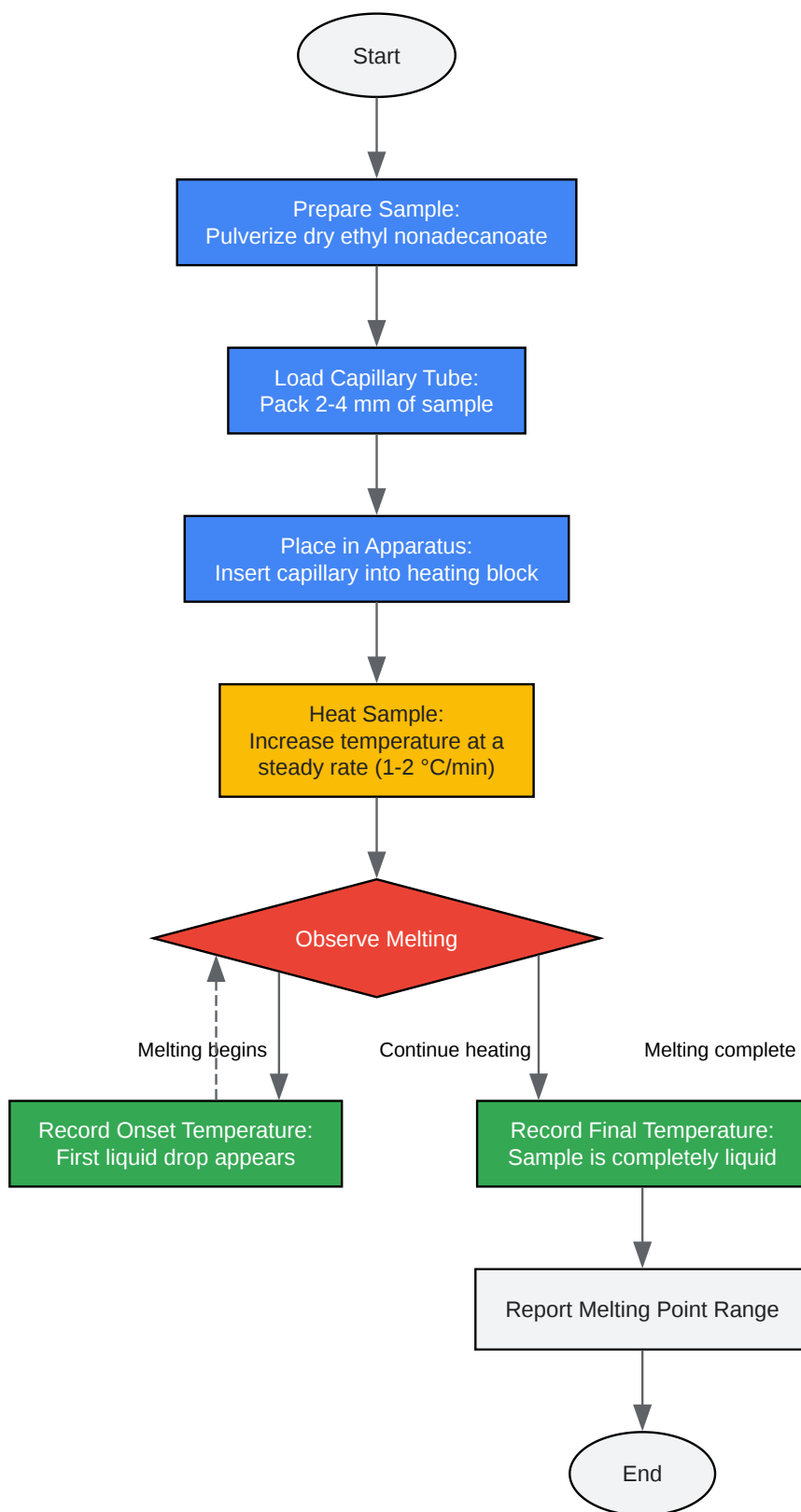
- Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. An Abbe refractometer measures the critical angle of refraction of a thin layer of the sample between two prisms to determine its refractive index.
- Apparatus:
 - Abbe refractometer.
 - A constant temperature water bath to circulate water through the refractometer prisms.
 - A light source (typically a sodium D-line source, 589 nm).
- Procedure:
 - The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.
 - The temperature of the prisms is set and maintained by the circulating water bath (e.g., 40 °C).
 - A few drops of the molten **ethyl nonadecanoate** sample are placed on the surface of the lower prism.

- The prisms are closed and locked.
- The light source is positioned, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.
- The control knob is turned to move the dividing line to the center of the crosshairs in the eyepiece.
- The refractive index is read directly from the instrument's scale.

Visualizations

Experimental Workflow: Melting Point Determination

The following diagram illustrates the logical workflow for determining the melting point of **ethyl nonadecanoate** using the capillary method.



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Caption: Workflow for Capillary Melting Point Determination.

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